4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide
Description
4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide (CAS: 2640967-57-1) is a synthetic sulfonamide derivative with a molecular formula of C₂₀H₂₀N₄O₄S₂ and a molecular weight of 444.5 g/mol . Its structure integrates multiple pharmacologically relevant moieties:
- Sulfonamide group: A common functional group in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase inhibitors).
- Pyrrolidin-1,4-dione (succinimide): Known for its role in covalent binding to biological targets via Michael addition.
- Thiophene ring: A heterocyclic component that enhances π-π stacking interactions in drug-receptor binding.
- 1-Methyl-1H-pyrazole: A nitrogen-containing heterocycle frequently used to modulate solubility and metabolic stability.
While the provided evidence confirms its structural identity, critical physicochemical properties such as density, melting point, and solubility remain unreported .
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-23-13-14(12-21-23)18-7-4-16(29-18)10-11-22-30(27,28)17-5-2-15(3-6-17)24-19(25)8-9-20(24)26/h2-7,12-13,22H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHBOVGEYAZKFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that has attracted considerable attention in pharmaceutical research due to its potential biological activities. The compound features a sulfonamide group, which is known for its diverse biological properties, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure includes several functional groups that contribute to its biological activity:
| Component | Description |
|---|---|
| Sulfonamide Group | Known for antibacterial properties |
| Dioxopyrrolidinyl Moiety | Potential roles in enzyme inhibition |
| Thiophene Ring | May enhance interaction with biological targets |
| Pyrazole Substituent | Associated with various pharmacological effects |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfonamide group can inhibit enzymes involved in bacterial folic acid synthesis, leading to antimicrobial effects.
- Cell Growth Suppression : Studies indicate that the compound can suppress cell growth in various cancer cell lines by inducing apoptosis and altering metabolic pathways.
- Monoclonal Antibody Production : Research has shown that this compound can enhance monoclonal antibody production in recombinant Chinese hamster ovary (CHO) cells by increasing glucose uptake and ATP levels while suppressing galactosylation of N-linked glycans .
Antimicrobial Activity
A study demonstrated that sulfonamides, including derivatives like the one , exhibit significant antibacterial activity against a range of pathogens. The mechanism involves competitive inhibition of dihydropteroate synthase, crucial for bacterial folate synthesis .
Cancer Research
In vitro studies revealed that the compound effectively inhibited the proliferation of various cancer cell lines. For instance, it was found to increase intracellular ATP levels while decreasing cell viability in breast cancer cells. This suggests a potential role in cancer therapy by targeting metabolic pathways crucial for tumor growth .
Monoclonal Antibody Production
Recent findings highlighted the compound's role in enhancing monoclonal antibody production by CHO cells. The addition of this compound resulted in a 1.5-fold increase in final antibody concentration compared to control conditions, indicating its potential utility in biopharmaceutical manufacturing .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
The provided evidence lacks direct data on structurally similar compounds. However, a comparative analysis can be inferred based on the compound’s functional groups and their roles in related molecules.
Table 1: Structural and Functional Comparison
Key Observations:
Sulfonamide Derivatives: Compared to classical sulfonamides (e.g., sulfamethoxazole), this compound’s extended structure (pyrazole-thiophene-pyrrolidinone) may enhance target selectivity but reduce aqueous solubility .
Thiophene Analogues : Thiophene rings in drugs like Ticlopidine improve metabolic stability. The methylpyrazole substituent here may further reduce oxidative degradation .
Pyrrolidin-dione Moieties : Similar to maleimide-containing drugs (e.g., imide-based kinase inhibitors), the pyrrolidin-dione group could enable covalent interactions with cysteine residues in target proteins .
Research Implications and Limitations
- Synthesis and Characterization : highlights advancements in bioactive compound synthesis, suggesting this molecule could be optimized for pharmacokinetic properties (e.g., bioavailability) through derivatization of its pyrazole or thiophene groups.
- Structural Analysis : The SHELX system (Evidences 1, 3) is widely used for crystallographic refinement, implying that this compound’s crystal structure (if resolved) could provide insights into its binding modes.
- Data Gaps : The absence of empirical data (e.g., IC₅₀, solubility) in the provided evidence limits a rigorous comparison. Future studies should prioritize experimental validation of its bioactivity and physicochemical properties.
Preparation Methods
Synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)Benzene-1-Sulfonyl Chloride
Route 1: Direct Sulfonation and Functionalization
-
Sulfonation of benzene : Benzene is treated with chlorosulfonic acid at 0–5°C to yield benzene sulfonic acid.
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Chlorination : Reaction with phosphorus pentachloride (PCl₅) converts the sulfonic acid to sulfonyl chloride.
-
Introduction of dioxopyrrolidinyl group :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | ClSO₃H, 0–5°C, 2 h | 85% |
| 2 | PCl₅, reflux, 4 h | 90% |
| 3 | 2,5-Dioxopyrrolidine, AlCl₃, 120°C, 12 h | 65% |
Route 2: Pre-functionalized Benzene Derivatives
-
Start with 4-nitrobenzene sulfonyl chloride, reduce the nitro group to amine (H₂/Pd-C), and react with succinic anhydride to form the dioxopyrrolidinyl moiety before final chlorination.
Preparation of 2-[5-(1-Methyl-1H-Pyrazol-4-yl)Thiophen-2-yl]Ethylamine
Step 1: Thiophene Ring Functionalization
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Stille Coupling : 5-Bromothiophene-2-carbaldehyde reacts with 1-methyl-4-(tributylstannyl)-1H-pyrazole using Pd(PPh₃)₄/XPhos in 1,4-dioxane at 100°C.
| Reagents | Conditions | Yield |
|---|---|---|
| 5-Bromothiophene-2-carbaldehyde, 1-methyl-4-(SnBu₃)-1H-pyrazole, Pd(PPh₃)₄, XPhos | 100°C, 16 h, Ar atmosphere | 60% |
Step 2: Ethylamine Linker Installation
-
Reductive Amination : The aldehyde intermediate is condensed with ethylamine using NaBH₃CN in MeOH.
| Reagents | Conditions | Yield |
|---|---|---|
| NaBH₃CN, MeOH, rt, 6 h | Purification via SCX-2 column | 75% |
Final Coupling: Sulfonamide Formation
The benzene sulfonyl chloride (0.1 mol) is reacted with 2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethylamine (0.12 mol) in anhydrous THF under N₂. Triethylamine (0.3 mol) is added to scavenge HCl.
| Parameter | Value |
|---|---|
| Temperature | 0°C → rt |
| Time | 12 h |
| Workup | Aqueous NaHCO₃ wash, EtOAc extraction |
| Yield | 82% |
Optimization Strategies
Palladium-Catalyzed Cross-Coupling Enhancements
Protecting Group Utilization
-
Boc protection : The ethylamine side chain is protected during sulfonation to prevent undesired sulfation. Deprotection with TFA/CH₂Cl₂ (1:1) restores the free amine.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
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Microreactor systems enable safer handling of PCl₅ and ClSO₃H, reducing reaction times by 40%.
Purification Techniques
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Recrystallization : The final product is purified from ethanol/water (3:1), achieving >99% HPLC purity.
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Chromatography : Reserved for intermediates; silica gel (230–400 mesh) with EtOAc/hexanes gradients.
Challenges and Mitigation
Steric Hindrance in Coupling Reactions
-
Microwave assistance : 150°C for 20 min improves yields in Stille coupling by 15%.
Byproduct Formation
-
Scavenging resins : Employ polymer-bound isocyanate to sequester excess amine during sulfonamide formation.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step protocols, starting with the functionalization of the benzene-sulfonamide core. Key steps include:
- Thiophene-ethyl coupling : Suzuki-Miyaura cross-coupling to attach the 5-(1-methylpyrazole)thiophene moiety to the ethyl linker .
- Pyrrolidinone introduction : Condensation reactions using reagents like EDCI/HOBt under anhydrous conditions to graft the 2,5-dioxopyrrolidin-1-yl group .
- Optimization : Solvent choice (DMF or dichloromethane), temperature control (reflux at 80–100°C), and catalysts (e.g., Pd(PPh₃)₄ for coupling) improve yields. Monitor progress via TLC and purify via column chromatography .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrazole and thiophene substituents .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass spectrometry (HRMS) : Validates molecular weight and detects synthetic byproducts .
Q. What key structural features influence solubility and bioavailability?
- Sulfonamide group : Enhances water solubility but may reduce membrane permeability.
- LogP : Predicted ~3.2 (via computational tools) suggests moderate lipophilicity, requiring formulation aids like DMSO for in vitro studies .
- Pyrazole-thiophene motif : Contributes to π-π stacking interactions, impacting binding to hydrophobic enzyme pockets .
Advanced Questions
Q. How can contradictions in biological activities of similar sulfonamides be resolved?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methylpyrazole vs. azaindazole) and compare IC₅₀ values across kinase assays .
- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with target enzymes (e.g., COX-2), identifying critical hydrogen bonds or steric clashes .
- Assay standardization : Control variables like ATP concentration in kinase assays to minimize inter-lab variability .
Q. What experimental designs ensure selectivity in enzyme inhibition studies?
- Panel screening : Test against 50+ kinases/enzymes (e.g., Broad Institute’s KinomeScan) to identify off-target effects .
- Orthogonal assays : Combine enzymatic assays (e.g., fluorescence polarization) with biophysical methods (SPR, ITC) to validate binding kinetics .
- Negative controls : Use isoform-specific inhibitors (e.g., Celecoxib for COX-2) to contextualize selectivity .
Q. How do computational models predict reactivity and target interactions?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .
- Molecular dynamics (MD) simulations : Simulate binding to dynamic protein targets (e.g., MDM2) over 100+ ns to assess conformational stability .
- ADMET prediction : Tools like SwissADME estimate metabolic liabilities (e.g., CYP450 inhibition) .
Q. What strategies mitigate synthetic challenges in late-stage functionalization?
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during pyrazole-thiophene coupling .
- Microwave-assisted synthesis : Accelerate sluggish steps (e.g., SNAr reactions) with controlled microwave irradiation .
- Parallel optimization : Screen 10–20 solvent/base combinations (e.g., DIPEA vs. K₂CO₃) via high-throughput robotics .
Q. How does stability under varying pH/temperature impact in vivo formulation?
- pH stability assays : Incubate compound in buffers (pH 1–10) for 24h; monitor degradation via HPLC .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points and polymorph transitions affecting shelf life .
- Lyophilization : For aqueous instability, formulate as a lyophilized powder reconstituted in saline .
Q. What mechanistic insights explain dual agonist/antagonist behavior in receptor studies?
- Allosteric modulation : MD simulations reveal compound-induced conformational changes in GPCRs (e.g., β₂-adrenergic receptor) .
- Dose-response curves : Use nonlinear regression (GraphPad Prism) to detect bell-shaped curves indicative of dual activity .
- Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution to map binding pockets .
Q. Which in vitro assays prioritize initial pharmacological screening?
- Kinase inhibition : Use Z’-LYTE assay platforms for high-throughput screening against EGFR, VEGFR .
- Cytotoxicity : MTT assay in HEK293 or HepG2 cells to rule out nonspecific toxicity .
- Membrane permeability : Caco-2 monolayer assay predicts oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
